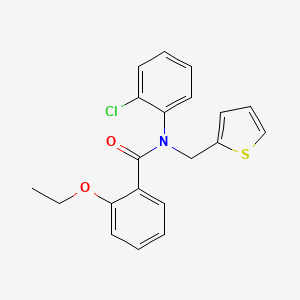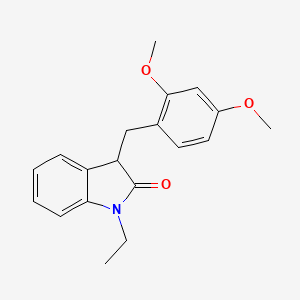
5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, a 2,4-dimethoxybenzyl group at the 3-position, and an ethyl group at the 1-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Alkylation: The ethyl group can be introduced at the 1-position through an alkylation reaction using ethyl halides in the presence of a base.
Benzylation: The 2,4-dimethoxybenzyl group can be attached to the 3-position via a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be performed on the carbonyl group of the indole ring, converting it to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2,4-dimethoxybenzyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-3-(difluoromethyl)-1-(2,4-dimethoxybenzyl)-1H-pyrazole-4-carbonitrile
- Other indole derivatives with different substituents at the 1, 3, and 5 positions
Uniqueness
5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H20BrNO3 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
5-bromo-3-[(2,4-dimethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C19H20BrNO3/c1-4-21-17-8-6-13(20)10-15(17)16(19(21)22)9-12-5-7-14(23-2)11-18(12)24-3/h5-8,10-11,16H,4,9H2,1-3H3 |
Clé InChI |
RCKXRDPWQCKFGT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11344626.png)


![(4-Benzylpiperazin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11344645.png)
![N-[(5-methylfuran-2-yl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11344652.png)
![3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11344657.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11344664.png)


![2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11344686.png)
![1-(3-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11344689.png)
![5-(4-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11344690.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11344695.png)
![4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B11344703.png)
